An In-depth Technical Guide to 3-(Oxiran-2-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Oxiran-2-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxiran-2-yl)benzonitrile is a bifunctional molecule that incorporates both a reactive epoxide ring and a versatile nitrile group attached to a central benzene core. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The strained three-membered epoxide ring is susceptible to nucleophilic attack, providing a straightforward route to a variety of functionalized derivatives. Simultaneously, the benzonitrile moiety offers opportunities for further chemical modification and can act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Oxiran-2-yl)benzonitrile, its synthesis, key reactions, and its strategic application in the synthesis of biologically active molecules.
Chemical Identity and Properties
CAS Number: 13906-62-2[1]
Molecular Formula: C₉H₇NO[1]
Molecular Weight: 145.16 g/mol [1]
Table 1: Physicochemical Properties of 3-(Oxiran-2-yl)benzonitrile and Benzonitrile
| Property | 3-(Oxiran-2-yl)benzonitrile | Benzonitrile (for comparison) |
| CAS Number | 13906-62-2[1] | 100-47-0 |
| Molecular Formula | C₉H₇NO[1] | C₇H₅N |
| Molecular Weight | 145.16 g/mol [1] | 103.12 g/mol [2] |
| Boiling Point | Data not available | 188-191 °C[2] |
| Melting Point | Data not available | -13 °C[2] |
| Density | Data not available | 1.0 g/mL at 20 °C[2] |
| Solubility | Expected to be soluble in common organic solvents. | Miscible with many organic solvents; slightly soluble in water.[3] |
Safety and Handling
Specific safety data for 3-(Oxiran-2-yl)benzonitrile is limited. However, based on the constituent functional groups (benzonitrile and epoxide), it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
The hazards associated with benzonitrile are well-documented and should be considered as potential risks when handling its derivatives. Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[4][5][6]
Table 2: General Safety Information for Benzonitriles
| Hazard | Precautionary Measures |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Avoid breathing vapors and prevent contact with skin and eyes. |
| Irritation | Causes skin, eye, and respiratory tract irritation.[5] |
| Flammability | Combustible liquid.[4] Keep away from heat, sparks, and open flames. |
Synthesis of 3-(Oxiran-2-yl)benzonitrile
The synthesis of 3-(Oxiran-2-yl)benzonitrile can be achieved through several synthetic routes. A common and efficient method involves the epoxidation of 3-vinylbenzonitrile. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).
Caption: General synthesis of 3-(Oxiran-2-yl)benzonitrile.
Experimental Protocol: Epoxidation of 3-Vinylbenzonitrile
-
Dissolution: Dissolve 3-vinylbenzonitrile (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(Oxiran-2-yl)benzonitrile.
Key Reactions and Synthetic Utility
The synthetic utility of 3-(Oxiran-2-yl)benzonitrile stems from the reactivity of its epoxide ring. The strained three-membered ring readily undergoes ring-opening reactions with a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity.
Nucleophilic Ring-Opening with Amines: Synthesis of β-Amino Alcohols
The reaction of 3-(Oxiran-2-yl)benzonitrile with primary or secondary amines is a highly valuable transformation that yields β-amino alcohols.[7][8][9] These motifs are prevalent in a wide range of pharmaceuticals and biologically active compounds. The reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to a trans-configured product.
Caption: Ring-opening with amines to form β-amino alcohols.
General Experimental Protocol: Synthesis of β-Amino Alcohols
-
Reactant Mixture: In a suitable solvent such as methanol or ethanol, combine 3-(Oxiran-2-yl)benzonitrile (1.0 eq) and the desired amine (1.0-1.5 eq).
-
Reaction Conditions: The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine. Catalysts such as lithium perchlorate or various Lewis acids can be employed to enhance the reaction rate and regioselectivity.[9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired β-amino alcohol.
Applications in Drug Development
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[10][11] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The incorporation of an epoxide ring, as seen in 3-(Oxiran-2-yl)benzonitrile, provides a strategic handle for the efficient construction of more complex drug-like molecules.[12][][14]
The β-amino alcohol scaffold, readily accessible from 3-(Oxiran-2-yl)benzonitrile, is a privileged structure in medicinal chemistry. It is a key component in numerous approved drugs, including β-blockers used for cardiovascular conditions and various antiviral and anticancer agents.[15]
While a direct lineage from 3-(Oxiran-2-yl)benzonitrile to a specific marketed drug is not prominently documented, its potential as a starting material for the synthesis of novel therapeutic agents is clear. For instance, the nucleophilic ring-opening of the epoxide with various amine-containing heterocyclic scaffolds could lead to the generation of libraries of compounds for screening against different biological targets.
Caption: Workflow for utilizing 3-(Oxiran-2-yl)benzonitrile in drug discovery.
Conclusion
3-(Oxiran-2-yl)benzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its dual functionality allows for a range of chemical transformations, most notably the regioselective ring-opening of the epoxide to generate β-amino alcohols, a key pharmacophore in numerous therapeutic agents. While specific physical and safety data for this compound are not extensively reported, its structural similarity to benzonitrile provides a basis for safe handling and use. The synthetic accessibility and reactivity profile of 3-(Oxiran-2-yl)benzonitrile make it an attractive starting material for the construction of novel and diverse molecular libraries, paving the way for the discovery of new lead compounds in various therapeutic areas.
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